3-benzylamino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
3-benzylamino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with benzylamino and chloro-phenylamino substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-benzylamino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-chloroaniline with benzylamine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then cyclized with a pyrazole derivative under controlled reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-benzylamino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has shown significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzylamino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-benzylamino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.
Benzylamino derivatives: Compounds with benzylamino substituents may exhibit similar biological activities but differ in their overall structure and reactivity.
Chloro-phenylamino derivatives: These compounds have similar substituents but may differ in their core structure, leading to differences in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C18H15ClN6 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-N-benzyl-4-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine |
InChI |
InChI=1S/C18H15ClN6/c19-13-7-4-8-14(9-13)23-16-15-17(24-25-18(15)22-11-21-16)20-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H3,20,21,22,23,24,25) |
InChI Key |
BEXPELAOVIOQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NNC3=C2C(=NC=N3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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